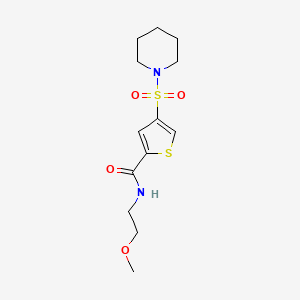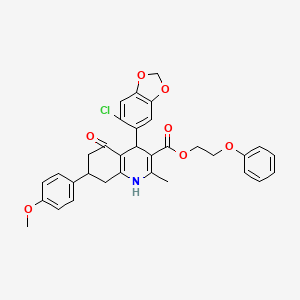![molecular formula C12H17BrOS B5236084 1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)
1-bromo-4-[3-(isopropylthio)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-[3-(isopropylthio)propoxy]benzene, also known as IBTPB, is a chemical compound that belongs to the family of aryl bromides. It has been widely used in scientific research due to its unique properties.
Wirkmechanismus
1-bromo-4-[3-(isopropylthio)propoxy]benzene exerts its action by binding to the target protein and inhibiting its activity. The exact mechanism of action depends on the protein being targeted. For example, in the case of the androgen receptor, 1-bromo-4-[3-(isopropylthio)propoxy]benzene binds to the ligand-binding domain and prevents the binding of androgens, thus inhibiting the transcriptional activity of the receptor.
Biochemical and Physiological Effects:
1-bromo-4-[3-(isopropylthio)propoxy]benzene has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of prostate cancer cells by targeting the androgen receptor. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-bromo-4-[3-(isopropylthio)propoxy]benzene is its specificity towards the target protein. It has been found to have minimal off-target effects, which makes it a valuable tool in scientific research. However, one of the limitations of 1-bromo-4-[3-(isopropylthio)propoxy]benzene is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-bromo-4-[3-(isopropylthio)propoxy]benzene in scientific research. One potential area of research is the investigation of its potential as a therapeutic agent for cancer treatment. Another area of research is the development of more soluble analogs of 1-bromo-4-[3-(isopropylthio)propoxy]benzene that can be used in a wider range of experiments. Additionally, 1-bromo-4-[3-(isopropylthio)propoxy]benzene can be used as a tool to investigate the role of specific proteins in various cellular processes.
Synthesemethoden
The synthesis of 1-bromo-4-[3-(isopropylthio)propoxy]benzene can be achieved through a series of chemical reactions. The starting material is 4-bromoanisole, which is reacted with 3-chloropropyl isopropyl sulfide in the presence of a base to form 4-(3-isopropylthiopropoxy)bromoanisole. This intermediate is then reacted with phenol in the presence of a base to form 1-bromo-4-[3-(isopropylthio)propoxy]benzene.
Wissenschaftliche Forschungsanwendungen
1-bromo-4-[3-(isopropylthio)propoxy]benzene has been used in various scientific research studies, including but not limited to, the investigation of protein-protein interactions, drug discovery, and cancer research. It has been found to inhibit the activity of several proteins, such as the androgen receptor, estrogen receptor, and the nuclear factor kappa B (NF-κB) pathway. These proteins are involved in various cellular processes, including transcriptional regulation, cell proliferation, and apoptosis.
Eigenschaften
IUPAC Name |
1-bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrOS/c1-10(2)15-9-3-8-14-12-6-4-11(13)5-7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHCKKGSJSPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)


![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5236058.png)

![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5236063.png)
![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)